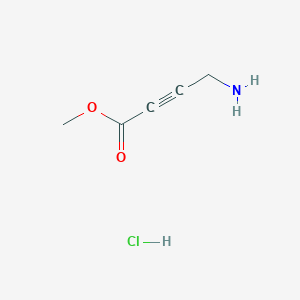

Methyl 4-aminobut-2-ynoate hydrochloride

Description

Properties

IUPAC Name |

methyl 4-aminobut-2-ynoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.ClH/c1-8-5(7)3-2-4-6;/h4,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSICRGYVQZMOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803600-32-9 | |

| Record name | methyl 4-aminobut-2-ynoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Aminobut 2 Ynoate Hydrochloride

Established Synthetic Pathways and Reaction Mechanisms

Established synthetic routes to Methyl 4-aminobut-2-ynoate hydrochloride typically involve a multi-step process that begins with commercially available precursors. These pathways are designed for reliability and scalability, focusing on fundamental organic transformations.

Esterification Strategies for Precursor Synthesis

A common starting point for the synthesis of the target molecule is the corresponding carboxylic acid, 4-aminobut-2-ynoic acid. The esterification of this precursor is a critical step. The Fischer-Speier esterification is a widely employed method, which involves reacting the amino acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen by a base (such as water or another molecule of methanol) regenerates the acid catalyst and yields the final methyl ester product. The presence of the amino group can complicate this reaction, and often protection strategies are employed to prevent unwanted side reactions.

Alternatively, if starting from a precursor like 4-bromobut-2-ynoic acid, the esterification can be carried out prior to the introduction of the amino group. This approach avoids the potential for the amino group to interfere with the esterification reaction.

Amination Protocols for Alkyne Functionality Introduction

The introduction of the amino group is a pivotal step in the synthesis. A robust and well-established method for this transformation is the Gabriel synthesis. This method is particularly useful for converting primary alkyl halides into primary amines, minimizing the over-alkylation that can occur with direct amination using ammonia.

In the context of synthesizing Methyl 4-aminobut-2-ynoate, a suitable precursor would be Methyl 4-halobut-2-ynoate, such as Methyl 4-bromobut-2-ynoate. The synthesis begins with the deprotonation of phthalimide (B116566) with a base like potassium hydroxide (B78521) to form the potassium phthalimide salt. This salt then acts as a nucleophile and reacts with the Methyl 4-bromobut-2-ynoate in an SN2 reaction. The phthalimide anion displaces the bromide ion, forming N-(4-methoxycarbonylbut-2-ynyl)phthalimide.

The final step in the Gabriel synthesis is the cleavage of the phthalimide group to release the primary amine. This is typically achieved by reacting the intermediate with hydrazine (B178648) (the Ing-Manske procedure) or through acidic or basic hydrolysis. The use of hydrazine is often preferred as it proceeds under milder conditions and results in the formation of a stable phthalhydrazide (B32825) precipitate, which can be easily separated from the desired primary amine product.

Another approach involves the direct amination of Methyl 4-halobut-2-ynoate with ammonia. However, this method can be less selective and may lead to the formation of secondary and tertiary amine byproducts.

Formation of Hydrochloride Salt Forms in Controlled Syntheses

The final step in the synthesis is the formation of the hydrochloride salt. This is a standard procedure for the purification and stabilization of amine-containing compounds. The free amine, Methyl 4-aminobut-2-ynoate, is typically dissolved in a suitable organic solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a compatible solvent is then added to the amine solution.

The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base and accepts a proton from the hydrochloric acid. This acid-base reaction results in the formation of the ammonium (B1175870) cation and the chloride anion, which then associate to form the ionic salt. The hydrochloride salt is generally a crystalline solid that is much less soluble in organic solvents than the free amine, allowing it to precipitate out of the solution. This precipitation facilitates the isolation and purification of the final product by filtration. The formation of the salt also enhances the stability and shelf-life of the compound.

Advanced Synthetic Approaches and Methodological Refinements

In addition to the classical synthetic routes, contemporary research focuses on developing more efficient, selective, and environmentally benign methods for the synthesis of compounds like this compound. These advanced approaches often employ catalysis to achieve higher yields and selectivities.

Catalytic Synthesis Techniques and Mechanistic Insights

Modern synthetic chemistry has seen a surge in the use of transition metal catalysis for the formation of carbon-nitrogen bonds. For the synthesis of propargylamines, which are structurally related to the target compound, copper-catalyzed methods have shown significant promise. One such approach involves the addition of terminal alkynes to enamines, catalyzed by a copper(I) salt. While not a direct synthesis of Methyl 4-aminobut-2-ynoate, this methodology highlights the potential for catalytic C-N bond formation in similar systems.

Another area of interest is the development of catalytic amination reactions that can directly introduce an amino group into a molecule containing an alkyne functionality. For example, iridium-catalyzed hydrosilylation of amides followed by an enantioselective copper-catalyzed alkynylation represents a sophisticated strategy for accessing chiral propargylic amines. These advanced catalytic systems offer the potential for more atom-economical and efficient syntheses compared to traditional stoichiometric methods.

The mechanisms of these catalytic reactions are often complex, involving catalytic cycles with various organometallic intermediates. For instance, in copper-catalyzed propargylamine (B41283) synthesis, the proposed mechanism may involve the formation of a copper-acetylide intermediate which then reacts with an iminium ion generated in situ.

Investigations into Stereoselective and Enantioselective Synthesis Routes for Chiral Analogs

The development of stereoselective and enantioselective methods for the synthesis of chiral amines is a major focus of modern organic synthesis. For chiral analogs of Methyl 4-aminobut-2-ynoate, where the stereocenter could be at the carbon bearing the amino group or another position, asymmetric catalysis is the key.

Copper-catalyzed enantioselective additions are a prominent strategy. For example, the use of a chiral ligand, such as Quinap, in conjunction with a copper(I) catalyst can induce high enantioselectivity in the addition of alkynes to enamines, yielding chiral propargylamines with up to 90% enantiomeric excess. organic-chemistry.org The chiral ligand coordinates to the copper center, creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other.

Another powerful technique is the use of tandem catalysis, where multiple catalytic transformations occur in a single pot. For instance, an iridium-catalyzed hydrosilylation can be combined with an enantioselective copper-catalyzed alkynylation using a chiral PyBox ligand to produce α-chiral tertiary propargylic amines with good enantiocontrol. chemrxiv.org

Furthermore, zirconium-catalyzed three-component enantioselective synthesis of propargylamines has been developed, utilizing readily available amino acid-based chiral ligands. capes.gov.br These methods provide access to enantiomerically enriched building blocks that are valuable for the synthesis of complex molecules.

While specific enantioselective syntheses of this compound are not widely reported, these advanced catalytic methodologies for the synthesis of chiral propargylamines provide a clear roadmap for the future development of such routes. The principles of asymmetric induction and catalyst design from these related systems can be applied to create stereoselective pathways to chiral analogs of the target compound.

Data Tables

Table 1: Key Intermediates and Reagents in the Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis |

| 4-aminobut-2-ynoic acid | C₄H₅NO₂ | Starting material for esterification |

| Methanol | CH₄O | Reagent for esterification |

| Sulfuric acid | H₂SO₄ | Catalyst for esterification |

| Methyl 4-bromobut-2-ynoate | C₅H₅BrO₂ | Precursor for amination |

| Potassium phthalimide | C₈H₄KNO₂ | Nitrogen source in Gabriel synthesis |

| Hydrazine | N₂H₄ | Reagent for deprotection in Gabriel synthesis |

| Hydrochloric acid | HCl | Reagent for hydrochloride salt formation |

Table 2: Comparison of Amination Methods

| Method | Key Reagents | Advantages | Disadvantages |

| Gabriel Synthesis | Potassium phthalimide, alkyl halide, hydrazine | High yields of primary amines, avoids over-alkylation | Multi-step process, harsh deprotection conditions may be required |

| Direct Amination | Alkyl halide, ammonia | Simple, one-step process | Can lead to a mixture of primary, secondary, and tertiary amines |

An extensive search for specific synthetic methodologies for This compound (CAS No. 1803600-32-9) did not yield detailed research findings related to the outlined sections. The available scientific literature and public data sources lack specific information regarding its synthesis via flow chemistry, optimization of reaction parameters, or specific catalytic systems.

While the existence of the compound is confirmed through chemical supplier databases, the detailed synthetic processes as requested in the outline are not documented in the available search results. Information is more readily available for a structurally related but distinct compound, Methyl 4-aminobut-2-enoate hydrochloride, which contains a double bond (alkene) instead of the triple bond (alkyne) present in the requested molecule.

Due to the strict requirement to focus solely on this compound, and the absence of specific data for this compound in the provided search results, it is not possible to generate the requested article with the required scientific accuracy and detail for the specified sections.

Chemical Reactivity and Transformation Mechanisms of Methyl 4 Aminobut 2 Ynoate Hydrochloride

Reactions Involving the Alkyne Moiety

The terminal alkyne in Methyl 4-aminobut-2-ynoate hydrochloride is a key site for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is central to constructing more complex molecular architectures.

Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne functionality makes this compound an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govacs.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgresearchgate.net The reaction is known for its reliability, high yields, and tolerance of a wide variety of functional groups, making it suitable for applications in drug discovery, bioconjugation, and materials science. springernature.comnih.gov

The general mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with an organic azide (B81097). wikipedia.org This process is significantly faster and more controlled than the uncatalyzed thermal Huisgen cycloaddition, which typically requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers. nih.govwikipedia.org The CuAAC reaction proceeds under mild conditions, often in aqueous solutions, further broadening its applicability. nih.gov The use of propargyl groups, such as the one present in Methyl 4-aminobut-2-ynoate, is common for introducing the alkyne moiety for subsequent click reactions. nih.goviris-biotech.de

Alkyne Hydration and Hydroamination Reactions for Structural Diversification

The alkyne group can undergo hydration to form carbonyl compounds. Typically, in the presence of a mercury catalyst in acidic aqueous media, the reaction follows Markovnikov's rule to yield a methyl ketone. Alternatively, anti-Markovnikov hydration can be achieved using hydroboration-oxidation sequences, which would yield an aldehyde.

Hydroamination, the addition of an N-H bond across the alkyne, offers a direct route to enamines or imines. These reactions can be catalyzed by various transition metals, including titanium, which has been shown to facilitate the intermolecular hydroaminoalkylation of terminal alkynes with secondary amines. nih.govthieme-connect.com Such reactions are valuable for creating allylic amines and other nitrogen-containing structures. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

As a dienophile, the alkyne of this compound can participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with conjugated dienes to form cyclohexadiene derivatives. wikipedia.orgucalgary.caorganic-chemistry.org The reactivity of the alkyne as a dienophile is enhanced by the electron-withdrawing ester group. The reaction is a concerted, stereospecific process that allows for the creation of six-membered rings with a high degree of control. ucalgary.ca

Furthermore, the alkyne is an excellent dipolarophile for 1,3-dipolar cycloadditions with various 1,3-dipoles like azides (the Huisgen cycloaddition), nitrile oxides, and azomethine ylides. wikipedia.orgorganic-chemistry.org These reactions are powerful methods for constructing five-membered heterocyclic rings, which are common motifs in pharmaceuticals and biologically active compounds. wikipedia.orgmdpi.com The regioselectivity of these cycloadditions can often be controlled by the electronic nature of the substituents on both the dipole and the dipolarophile. organic-chemistry.orgacs.org

Metal-Catalyzed Alkyne Functionalization and Coupling Reactions

The terminal C-H bond of the alkyne is acidic and can be readily deprotonated to form an acetylide. This nucleophilic species is central to numerous metal-catalyzed coupling reactions. One of the most prominent examples is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. scirp.orgorganic-chemistry.orglibretexts.org This reaction is a highly effective method for forming sp-sp² carbon-carbon bonds and is widely used in the synthesis of conjugated systems. scirp.org Copper-free Sonogashira protocols have also been developed for biological applications. nih.govacs.org

Other metal-catalyzed reactions involving propargylamine-type structures include additions, cyclizations, and isomerizations, which can be modulated by the choice of catalyst (e.g., palladium, gold) and reaction conditions to achieve high selectivity. mdpi.comacs.orgresearchgate.net

Table 1: Summary of Reactions Involving the Alkyne Moiety

| Reaction Type | Reagents/Catalysts | Product Type |

|---|---|---|

| CuAAC (Click Chemistry) | Organic Azide, Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-Triazole |

| Diels-Alder Cycloaddition | Conjugated Diene | Substituted Cyclohexadiene |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrile Oxide) | 5-Membered Heterocycle (e.g., Isoxazole) |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd Catalyst, Cu(I) Co-catalyst, Amine Base | Disubstituted Alkyne |

| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | Methyl Ketone |

| Hydroamination | Amine, Transition Metal Catalyst (e.g., Ti) | Enamine/Imine/Allylic Amine |

Reactions Involving the Amine Functionality

The primary amine in this compound is a versatile functional group. In its hydrochloride salt form, the amine is protonated (NH₃⁺). To engage in nucleophilic reactions, it must first be neutralized with a base to liberate the lone pair of electrons on the nitrogen atom.

Nucleophilic Substitutions and Additions Mediated by the Amine Group

Once deprotonated, the primary amine becomes a potent nucleophile. It can readily participate in a variety of reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to form secondary amines.

Michael Addition: As a nucleophile, it can add to α,β-unsaturated carbonyl compounds.

The presence of both an amine and an alkyne in the same molecule allows for the synthesis of diverse heterocyclic structures through intramolecular reactions, often catalyzed by transition metals. mdpi.com The amine can act as an internal nucleophile, attacking the alkyne once it has been activated by a metal catalyst, leading to the formation of various nitrogen-containing rings. Propargylamines are well-known building blocks for heterocycles like quinolines and pyrroles. mdpi.comresearchgate.net

Derivatization Strategies via Amide and Imine Formation

The primary amino group of this compound is a key site for derivatization, readily participating in amide and imine formation.

Amide Formation:

Amides are synthesized from this compound through its reaction with acyl chlorides or acid anhydrides. savemyexams.comdocbrown.infolibretexts.orgchemguide.co.uk The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride. This is followed by the elimination of a leaving group (chloride or carboxylate, respectively) to form the stable amide bond. Typically, a base is added to neutralize the hydrogen chloride byproduct formed when using acyl chlorides. chemguide.co.uk

| Amine Derivative | Acylating Agent | Amide Product |

| Methyl 4-aminobut-2-ynoate | Acetyl Chloride | Methyl 4-acetamidobut-2-ynoate |

| Methyl 4-aminobut-2-ynoate | Benzoyl Chloride | Methyl 4-benzamidobut-2-ynoate |

| Methyl 4-aminobut-2-ynoate | Acetic Anhydride | Methyl 4-acetamidobut-2-ynoate |

Imine Formation:

The primary amino group can also react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The equilibrium of this reaction can be shifted towards the imine product by removing the water formed, for instance, by azeotropic distillation.

| Amine Derivative | Carbonyl Compound | Imine Product |

| Methyl 4-aminobut-2-ynoate | Benzaldehyde | Methyl 4-(benzylideneamino)but-2-ynoate |

| Methyl 4-aminobut-2-ynoate | Acetone | Methyl 4-(propan-2-ylideneamino)but-2-ynoate |

Reactions Involving the Ester Group

The methyl ester functionality of this compound is susceptible to various transformations, including transesterification, hydrolysis, and chemoselective reduction and oxidation.

Transesterification Studies and Ester Exchange Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com In the case of methyl 4-aminobut-2-ynoate, the methyl group can be replaced by other alkyl or aryl groups by reacting the compound with a different alcohol in the presence of an acid or base catalyst.

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the new alcohol. masterorganicchemistry.com Base-catalyzed transesterification, on the other hand, proceeds through the nucleophilic attack of an alkoxide on the carbonyl carbon. masterorganicchemistry.com The reaction is reversible, and the equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed.

| Starting Ester | Alcohol | Catalyst | Product Ester |

| Methyl 4-aminobut-2-ynoate | Ethanol | H₂SO₄ (catalytic) | Ethyl 4-aminobut-2-ynoate |

| Methyl 4-aminobut-2-ynoate | Isopropanol | NaO-iPr (catalytic) | Isopropyl 4-aminobut-2-ynoate |

| Methyl 4-aminobut-2-ynoate | Benzyl alcohol | H₂SO₄ (catalytic) | Benzyl 4-aminobut-2-ynoate |

Hydrolysis Mechanisms and Controlled Ester Cleavage Strategies

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield 4-aminobut-2-ynoic acid and methanol. The mechanism involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. Subsequent proton transfers and elimination of methanol lead to the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521), results in the formation of the carboxylate salt. The mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion. A final proton transfer from the initially formed carboxylic acid to the methoxide ion drives the reaction to completion. Acidification of the resulting carboxylate salt is necessary to obtain the free carboxylic acid.

Controlled cleavage of the ester can be achieved by careful selection of the reaction conditions, such as temperature and the concentration of the acid or base, to avoid unwanted side reactions with the other functional groups.

Chemoselective Reduction and Oxidation Pathways of the Ester Moiety

Chemoselective Reduction: The ester group can be selectively reduced to the corresponding primary alcohol, 4-aminobut-2-yn-1-ol, in the presence of the alkyne and amino functionalities. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters. harvard.edu However, to achieve chemoselectivity and avoid reduction of the alkyne, milder and more selective reducing agents are often employed. For instance, diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce esters to aldehydes, and further reduction to the alcohol can be controlled. rushim.ru The choice of reducing agent and reaction conditions is crucial to prevent the reduction of the alkyne to an alkene or alkane. acs.orgorganic-chemistry.org

Chemoselective Oxidation: The oxidation of the ester moiety to other functional groups in the presence of an amine and an alkyne is challenging due to the sensitivity of these groups to oxidation. Direct oxidation of the methyl ester to a carboxylic acid is essentially hydrolysis. However, other oxidative transformations are conceivable. For instance, oxidative cleavage of the alkyne to a carboxylic acid can be achieved using strong oxidizing agents like ruthenium tetroxide. organic-chemistry.org Selective oxidation at the carbon adjacent to the ester is not a common transformation. The primary amine is also susceptible to oxidation. Therefore, any oxidative transformation of the ester would likely require prior protection of the amino group.

Chemoselective Transformations and Orthogonal Reactivity Studies

The presence of three distinct functional groups in this compound allows for chemoselective transformations and the application of orthogonal protection strategies. This enables the selective modification of one functional group while leaving the others intact.

For instance, the amino group can be selectively protected with a tert-butoxycarbonyl (Boc) group, which is stable under the conditions required for many ester and alkyne reactions but can be removed under acidic conditions. researchgate.net Similarly, the ester can be protected, for example, as a tert-butyl ester, which is resistant to many nucleophilic reagents and can be cleaved with acid.

This orthogonal reactivity is valuable in multi-step syntheses. For example, after protection of the amine, the alkyne can undergo a variety of reactions, such as Sonogashira coupling to introduce aryl or vinyl substituents. Subsequently, the protecting group on the amine can be removed to allow for further derivatization at that position. The ability to selectively manipulate each functional group independently makes this compound a versatile precursor for the synthesis of complex molecules, including propargylamines and peptidomimetics. nih.govnih.govorganic-chemistry.orgmdpi.com

Detailed Mechanistic Investigations of Key Transformations of this compound Remain Elusive in Publicly Available Scientific Literature

A thorough review of publicly accessible scientific databases and scholarly articles reveals a significant gap in the detailed mechanistic investigation of key chemical transformations involving this compound. While the structural formula of the compound—featuring a reactive alkyne (carbon-carbon triple bond), an amino group, and a methyl ester functionality—suggests a rich and varied chemical reactivity, specific studies detailing the mechanisms of its reactions are not readily found.

However, despite the theoretical potential for diverse reactivity, specific, peer-reviewed research outlining the step-by-step mechanisms of these transformations is not available in the public domain. General principles of organic chemistry allow for postulation of likely reaction pathways, but without experimental or computational studies specifically focused on this compound, such discussions would remain speculative.

Detailed research findings, including kinetic data, isolation of intermediates, and computational modeling, which are essential for a thorough mechanistic understanding, are absent from the available literature for this particular compound. Consequently, a scientifically rigorous and authoritative article on the detailed mechanistic investigations of its key transformations cannot be constructed at this time.

Applications in Advanced Organic Synthesis and Methodology Development

Building Block for Heterocyclic Systems Synthesis

The intrinsic reactivity of the amine and the alkyne functionalities makes methyl 4-aminobut-2-ynoate a competent precursor for the synthesis of various heterocyclic frameworks, which are central scaffolds in medicinal chemistry and materials science.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Pyrimidines)

While specific literature detailing the use of methyl 4-aminobut-2-ynoate hydrochloride for the synthesis of pyrroles, pyridines, and pyrimidines is limited, its structural motifs are highly suggestive of its potential in established synthetic routes.

Pyrroles: The synthesis of substituted pyrroles could be envisioned through several pathways. For instance, a Paal-Knorr type synthesis, while typically involving 1,4-dicarbonyl compounds, has variations that could accommodate an aminoyne precursor. More directly, transition-metal-catalyzed cyclization reactions of aminoynes are a known method for pyrrole (B145914) synthesis. The reaction of methyl 4-aminobut-2-ynoate with a suitable coupling partner could lead to the formation of highly functionalized pyrrole rings.

Pyridines: The construction of the pyridine (B92270) nucleus often involves the condensation of amines with 1,5-dicarbonyl compounds or their equivalents. Methyl 4-aminobut-2-ynoate could serve as a C-N-C building block. For example, in a Hantzsch-type pyridine synthesis, it could potentially act as the nitrogen source, with the alkyne participating in subsequent cyclization and aromatization steps under specific catalytic conditions.

Pyrimidines: Pyrimidine (B1678525) synthesis classically involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine, urea, or guanidine (B92328) derivative. The aminoyne functionality in methyl 4-aminobut-2-ynoate could be transformed into such a precursor, which would then cyclize to form a pyrimidine ring.

Construction of Fused and Bridged Ring Systems

The development of fused and bridged heterocyclic systems is a cornerstone of modern synthetic chemistry, enabling the creation of molecules with complex three-dimensional structures. This compound can serve as a linchpin in strategies aimed at such targets. Intramolecular cycloaddition reactions, where the amine or a derivative thereof acts as the nucleophile attacking the alkyne, can lead to the formation of bicyclic intermediates. Furthermore, tandem reactions initiated by the reaction of the aminoyne with another multifunctional molecule can set the stage for subsequent ring-closing events to build fused or bridged frameworks.

Strategies for Novel Heterocyclic Scaffold Construction through Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules. The dual functionality of methyl 4-aminobut-2-ynoate makes it an ideal candidate for designing such sequences. A hypothetical cascade could be initiated by an intermolecular reaction at the amino group, followed by an intramolecular cyclization involving the alkyne moiety. For example, acylation of the amine followed by a gold- or palladium-catalyzed cyclization onto the alkyne could generate a variety of heterocyclic scaffolds in a single step.

| Reaction Type | Potential Heterocyclic Product | Key Transformation |

| Intramolecular Cyclization | Substituted Pyrrolidones | Nucleophilic attack of the amine on the ester. |

| [3+2] Cycloaddition | Functionalized Pyrroles | Reaction with an azide (B81097) or nitrile oxide. |

| Tandem Michael Addition/Cyclization | Dihydropyridinones | Initial addition of a nucleophile to the alkyne. |

Precursor for Complex Natural Product Synthesis Intermediates

Natural products often possess intricate molecular architectures and significant biological activity. The synthesis of these molecules is a major driver of innovation in organic chemistry. This compound can be a valuable starting material for the synthesis of key fragments or intermediates en route to complex natural products, particularly alkaloids and polyketides that contain nitrogen heterocycles. Its ability to introduce a functionalized four-carbon chain with a nitrogen atom can streamline synthetic routes and allow for the late-stage introduction of diversity.

Scaffold in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. The pluripotent nature of this compound makes it an attractive scaffold for DOS. The primary amine and the alkyne-ester system represent points of diversification that can be independently functionalized. By systematically varying the substituents introduced at these positions and by subjecting the resulting intermediates to a range of cyclization and rearrangement reactions, large libraries of compounds with diverse skeletons and functional groups can be rapidly generated from a single starting material.

Development of Novel Reagents, Ligands, and Organocatalysts

The synthesis of new reagents, ligands for transition-metal catalysis, and organocatalysts is crucial for advancing synthetic methodology. The structure of this compound provides a foundation for creating such tools. For example, the primary amine can be elaborated into more complex chiral structures, and the alkyne can be used as a handle for attachment to solid supports or other molecular frameworks. The resulting molecules could find applications as chiral ligands in asymmetric catalysis or as novel organocatalysts for a variety of transformations.

Strategies for Linker and Spacer Design in Supramolecular Chemistry

While direct, documented applications of this compound in the design of linkers and spacers for supramolecular chemistry are not extensively reported in publicly available research, the molecule's inherent structural features present a versatile platform for such applications. The strategic design of linkers and spacers is a cornerstone of supramolecular chemistry, dictating the geometry, stability, and function of complex assemblies. The bifunctional nature of this compound, containing both a primary amine and an alkyne, allows for its theoretical application in several well-established strategies for creating rigid, semi-rigid, or flexible spacers.

The primary amine group serves as a key nucleophilic handle for a variety of conjugation reactions. It can readily form stable amide bonds with carboxylic acids, acyl chlorides, or activated esters, which are common functionalities in supramolecular building blocks. This amide linkage is particularly favored in the construction of rotaxanes, catenanes, and molecular polygons due to its planar nature and ability to participate in hydrogen bonding, which can pre-organize the assembly.

Conversely, the terminal alkyne functionality is a powerful tool for modern synthetic chemistry, most notably in metal-catalyzed reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. This reaction forms a stable triazole ring, a rigid and aromatic linker component that is often used to connect different molecular fragments in a precise and high-yielding fashion. The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, offers another pathway to create rigid, conjugated systems, which are desirable for applications in molecular electronics and sensing.

Potential Strategies for Integration:

Rigid Linkers: By utilizing both the amine and alkyne functionalities, this compound can be envisioned as a precursor to rigid linkers. For instance, the amine could be acylated with a molecule containing an aryl halide, followed by a Sonogashira coupling of the alkyne with another aryl halide. This would result in a highly conjugated, rigid structure.

Flexible Spacers with Convergent Functionality: The but-2-ynoate (B8739756) backbone provides a degree of separation between the two functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid, providing another point of attachment or a site for electrostatic interactions. This allows for the design of spacers with tunable length and solubility.

Orthogonal Synthesis: The differing reactivity of the amine and alkyne groups allows for their selective and sequential modification. This "orthogonal" approach is critical in the stepwise assembly of complex supramolecular architectures, where one end of the linker can be attached to a substrate while the other end remains available for further reaction.

The hydrochloride salt form of the amine enhances its stability and solubility in certain solvents, which can be advantageous during synthesis. The amine can be liberated from the salt by treatment with a mild base just prior to its use in a coupling reaction.

In essence, while specific examples are not prevalent in the literature, the chemical toolkit embodied in this compound makes it a promising, albeit underexplored, candidate for the rational design of linkers and spacers in the sophisticated field of supramolecular chemistry.

Spectroscopic and Analytical Methodologies for Mechanistic Elucidation and Structural Confirmation in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Methyl 4-aminobut-2-ynoate hydrochloride. It provides precise information on the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, enabling the mapping of the molecular framework.

In the context of this compound, ¹H NMR would be expected to show distinct signals for the methyl ester protons (-OCH₃) and the two methylene (B1212753) groups (-CH₂-). The protonated amino group (-NH₃⁺) would likely appear as a broad signal due to chemical exchange and quadrupolar coupling with the nitrogen atom. Similarly, the ¹³C NMR spectrum would display characteristic resonances for the ester carbonyl carbon, the two sp-hybridized alkyne carbons, the two sp³-hybridized methylene carbons, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| -OCH₃ | ~3.7 | ~52 | Typical range for a methyl ester. |

| C=O | - | ~154 | Carbonyl carbon of an α,β-alkynyl ester. |

| -C≡C- | - | ~75 | sp-hybridized carbon adjacent to the ester. |

| -C≡C- | - | ~72 | sp-hybridized carbon adjacent to the methylene group. |

| ≡C-CH₂-NH₃⁺ | ~4.1 | ~28 | Methylene protons deshielded by the alkyne and ammonium (B1175870) group. |

| -CH₂-NH₃⁺ | Broad, ~8-9 | - | Protons on a positively charged nitrogen, often broad and solvent-dependent. |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the precise connectivity of atoms within the molecule. iupac.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak between the two methylene groups (-CH₂-C≡C-CH₂-), confirming their adjacent relationship in the carbon chain, although long-range coupling across the alkyne might be weak or absent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It is a powerful tool for definitively assigning which protons are attached to which carbons. youtube.com An HSQC spectrum would show correlations between the methyl protons and the methyl carbon, and between the protons of each methylene group and their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique maps long-range (typically 2-3 bonds) correlations between protons and carbons. youtube.com This is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this molecule would include:

The methyl protons (-OCH₃) to the ester carbonyl carbon (C=O).

The methylene protons (≡C-CH₂-) to both alkyne carbons.

The other methylene protons (-CH₂-NH₃⁺) to the adjacent alkyne carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close in space, regardless of whether they are connected through bonds. For a small, flexible molecule like this compound, intramolecular NOE signals might be weak, but could potentially show proximity between protons on the methyl group and the adjacent methylene group, depending on the preferred conformation in solution.

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, such as conformational changes or chemical exchange. rsc.org For this compound, variable-temperature NMR studies could provide insight into several potential dynamic processes. These might include the rate of proton exchange between the ammonium group (-NH₃⁺) and the solvent, as well as monitoring for any restricted rotation around the C-C single bonds, although significant rotational barriers are not expected in this linear structure. researchgate.net

Mass Spectrometry for Reaction Pathway Delineation and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule or its fragments. xmu.edu.cn For this compound, HRMS would confirm the molecular formula of the protonated molecule, [C₅H₈NO₂]⁺, by matching its experimental exact mass to the calculated value (114.0550, for the free amine cation). uni.lu This precision is critical for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas) during reaction monitoring or impurity profiling. mdpi.com

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific parent ion, its fragmentation via collision-induced dissociation (CID), and the analysis of the resulting daughter ions. xmu.edu.cn This process provides a fragmentation fingerprint that is characteristic of the molecule's structure. A plausible fragmentation pathway for the cation of Methyl 4-aminobut-2-ynoate would involve characteristic losses associated with its functional groups. miamioh.edulibretexts.org

Table 2: Plausible MS/MS Fragmentation Pathway for [C₅H₈NO₂]⁺

| Parent Ion m/z | Fragment Ion m/z | Neutral Loss | Proposed Fragment Structure/Identity |

| 114.05 | 83.04 | 31.01 (CH₃O•) | Loss of the methoxy (B1213986) radical from the ester. |

| 114.05 | 82.03 | 32.02 (CH₃OH) | Loss of methanol (B129727). |

| 114.05 | 55.02 | 59.03 (C₂H₃O₂) | Cleavage of the C-C bond alpha to the carbonyl group. |

| 114.05 | 30.03 | 84.02 (C₄H₄O₂) | Alpha-cleavage adjacent to the nitrogen, resulting in [CH₂NH₂]⁺. |

Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Tracking and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups and tracking their transformation during a chemical reaction. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. Key absorptions expected for this compound would include a strong C=O stretch for the ester, N-H stretching and bending vibrations for the ammonium group, and a C≡C stretch for the internal alkyne. The alkyne stretch in an internal, relatively symmetric environment can be weak. libretexts.org

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations of non-polar bonds with a change in polarizability. researchgate.net Therefore, the C≡C triple bond stretch, which may be weak in the IR spectrum, would be expected to produce a more prominent signal in the Raman spectrum. nih.gov Vibrations associated with the ammonium salt would also be observable. acs.org

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -NH₃⁺ | N-H Stretch | 3200 - 2800 (broad) | 3200 - 2800 |

| -NH₃⁺ | N-H Bend (asymmetric) | ~1600 | Weak |

| -C≡C- | C≡C Stretch | 2260 - 2190 (weak) | 2260 - 2190 (stronger) |

| C=O | C=O Stretch | 1750 - 1735 (strong) | 1750 - 1735 |

| C-O | C-O Stretch | 1300 - 1200 | Moderate |

| C-H | sp³ C-H Stretch | 3000 - 2850 | 3000 - 2850 |

X-ray Crystallography for Solid-State Structural Analysis of Derivatives and Complexes

X-ray crystallography provides unequivocal proof of molecular structure in the solid state, offering precise information on bond lengths, bond angles, and stereochemistry. For derivatives of Methyl 4-aminobut-2-ynoate, this technique is crucial for confirming the outcome of synthetic transformations and understanding intermolecular interactions within the crystal lattice.

In the absence of a published crystal structure for this compound itself, the analysis of closely related structures provides insight into the likely solid-state conformations and packing of its derivatives. For instance, the crystal structure of methyl 3-aminobut-2-enoate, an isomer of the corresponding enoate analogue, reveals a nearly planar molecule with significant hydrogen bonding. It is reasonable to expect that derivatives of Methyl 4-aminobut-2-ynoate would also exhibit extensive hydrogen bonding networks, influencing their physical properties.

A study on a sulfonamide derivative of the enoate analogue, methyl (E)-4-((4-methylphenyl)sulfonamido)but-2-enoate, provides a concrete example of the utility of X-ray crystallography. The crystallographic data for this compound would confirm the "E" configuration of the double bond and detail the geometry of the sulfonamide linkage, information that is vital for understanding its chemical reactivity and potential biological interactions.

Table 1: Representative Crystallographic Data for a Related Derivative

| Parameter | Value |

| Chemical Formula | C₁₂H₁₅NO₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.4941(3) |

| b (Å) | 6.95290(10) |

| c (Å) | 11.8288(2) |

| β (°) | 106.986(2) |

| Volume (ų) | 1297.37(4) |

| Z | 4 |

| Key Bond Lengths (Å) | C=O: 1.207(2) |

| Key Bond Angles (°) | C-N-S: 118.5(1) |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking |

This data is for methyl (E)-4-((4-methylphenyl)sulfonamido)but-2-enoate, a derivative of a related enoate.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Product Isolation (e.g., preparative HPLC, chiral chromatography)

Advanced chromatographic techniques are essential for ensuring the purity of this compound and for the isolation of products from reactions in which it is a precursor. Preparative High-Performance Liquid Chromatography (HPLC) and chiral chromatography are particularly powerful tools in this regard.

Preparative HPLC is a high-resolution purification technique used to isolate desired compounds from complex reaction mixtures. In the synthesis of derivatives of this compound, preparative HPLC would be employed to separate the target molecule from starting materials, byproducts, and other impurities. The choice of stationary phase (e.g., normal-phase or reverse-phase silica) and mobile phase would be optimized to achieve the best separation.

For example, in the synthesis of a peptide where Methyl 4-aminobut-2-ynoate acts as a non-proteinogenic amino acid building block, preparative reverse-phase HPLC would be the method of choice for purifying the final peptide product to a high degree of homogeneity.

Chiral Chromatography is a specialized form of HPLC used to separate enantiomers. If this compound is used in a synthesis that generates a chiral center, or if a chiral derivative is synthesized, chiral chromatography would be necessary to resolve the resulting racemic mixture. This is of paramount importance in pharmaceutical research, where enantiomers can have different pharmacological and toxicological profiles.

A common approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, for instance, are widely used for the separation of a broad range of chiral molecules.

While specific chiral separation data for derivatives of this compound is scarce, the separation of the geometric isomers of the related 4-aminobut-2-enoic acid by HPLC illustrates the applicability of this technique. The successful separation of the E- and Z-isomers demonstrates that subtle structural differences can be resolved using appropriate chromatographic conditions.

Table 2: Illustrative Parameters for Advanced Chromatographic Purification

| Technique | Application | Stationary Phase Example | Mobile Phase Example |

| Preparative HPLC | Isolation of a dipeptide synthesized using this compound as a building block. | C18 silica (B1680970) gel | A gradient of water and acetonitrile (B52724) with 0.1% TFA. |

| Chiral Chromatography | Resolution of a racemic mixture of a heterocyclic compound derived from Methyl 4-aminobut-2-ynoate. | Cellulose-based CSP | A mixture of hexane (B92381) and isopropanol. |

The data in this table is illustrative and would need to be optimized for specific applications. The development of a robust chromatographic method would involve screening different columns and mobile phase compositions to achieve the desired purity and yield.

Theoretical and Computational Studies on Methyl 4 Aminobut 2 Ynoate Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Currently, there are no specific DFT studies published for Methyl 4-aminobut-2-ynoate hydrochloride. Such calculations would be invaluable for understanding its fundamental properties. A typical DFT study would involve geometry optimization to determine the most stable three-dimensional structure of the molecule. Subsequent calculations could elucidate key electronic properties.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | --- | Indicates the molecule's ability to donate electrons; related to its nucleophilicity. |

| LUMO Energy | --- | Indicates the molecule's ability to accept electrons; related to its electrophilicity. |

| HOMO-LUMO Gap | --- | A smaller gap suggests higher reactivity. |

| Mulliken Atomic Charges | --- | Reveals the partial charges on each atom, identifying potential sites for nucleophilic or electrophilic attack. |

Note: The data in this table is hypothetical and serves as an example of what DFT calculations would provide. No published data is currently available.

Molecular Dynamics (MD) Simulations of Reaction Intermediates and Transition States

Molecular dynamics simulations offer a way to observe the behavior of molecules over time. For this compound, MD simulations could provide insights into its interactions with solvents or other reactants, as well as the conformational changes it undergoes during a reaction. At present, no MD simulation studies have been published for this specific compound. Such research would be crucial for understanding the stability of potential reaction intermediates and the energy barriers associated with transition states in its synthetic or metabolic pathways.

Quantum Chemical Approaches to Understanding Reaction Mechanisms and Energetics

Quantum chemical methods, which include DFT and other high-level ab initio calculations, are powerful tools for mapping out the step-by-step pathways of chemical reactions. For this compound, these approaches could be used to investigate the mechanisms of reactions such as nucleophilic additions to the alkyne, or reactions involving the amino or ester functional groups. The energetics of these reaction pathways, including the activation energies and reaction enthalpies, could be calculated to predict the feasibility and selectivity of different transformations. To date, no such quantum chemical studies on the reaction mechanisms of this compound have been reported in the literature.

In Silico Design of Novel Derivatives and Optimization of Reaction Pathways

The process of in silico design involves using computational methods to predict the properties of new molecules before they are synthesized. Starting from the core structure of this compound, novel derivatives could be designed by modifying its functional groups. Computational screening could then be used to identify derivatives with potentially enhanced biological activity or improved chemical properties. Furthermore, computational chemistry could aid in optimizing the reaction conditions for its synthesis by modeling how changes in catalysts, solvents, or temperature affect the reaction yield and selectivity. This area of research remains unexplored for this compound.

Conformational Analysis and Energy Landscapes Mapping

Every molecule can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers for converting between them. For this compound, this would involve systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformation. This information can be visualized as a potential energy surface or energy landscape, which is fundamental for understanding the molecule's flexibility and how its shape influences its reactivity and biological interactions. As with the other computational aspects, specific conformational analysis and energy landscape mapping studies for this compound are not present in the current body of scientific literature.

Future Directions and Emerging Research Avenues

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The amenability of Methyl 4-aminobut-2-ynoate hydrochloride to a variety of coupling and modification reactions makes it an ideal candidate for integration into automated synthesis platforms. sigmaaldrich.com Such platforms, which are revolutionizing chemical research, enable the rapid and efficient synthesis of a large number of derivatives for screening and optimization. sigmaaldrich.com High-throughput experimentation (HTE) could be employed to explore the vast chemical space accessible from this building block by systematically varying reaction partners, catalysts, and conditions. unchainedlabs.com

For instance, an automated platform could be programmed to perform a series of Sonogashira or Suzuki cross-coupling reactions on the alkyne moiety, while simultaneously exploring a range of acylation or reductive amination reactions at the amino group. sigmaaldrich.com This parallel synthesis approach would generate libraries of novel compounds with diverse functionalities, which could then be screened for biological activity or material properties.

Table 1: Hypothetical High-Throughput Screening Array for the Derivatization of this compound

| Well | Alkyne Coupling Partner | Amine Modification Reagent | Catalyst/Solvent System |

| A1 | Phenylacetylene | Acetic Anhydride | Pd(PPh₃)₄ / Cul, THF |

| A2 | Phenylacetylene | Benzoyl Chloride | Pd(PPh₃)₄ / Cul, THF |

| B1 | 4-Vinylphenylboronic acid | Acetic Anhydride | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O |

| B2 | 4-Vinylphenylboronic acid | Benzoyl Chloride | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O |

This table is illustrative of a potential high-throughput screening setup and does not represent actual experimental data.

Exploration of Sustainable and Green Chemistry Routes for Production and Transformation

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. rsc.org Future research on this compound will likely focus on developing sustainable and environmentally benign routes for its synthesis and subsequent transformations. This could involve the use of renewable starting materials, the development of catalytic processes that minimize waste, and the use of greener solvents.

For example, biocatalytic approaches, leveraging enzymes to perform selective transformations on the molecule, could offer a highly sustainable alternative to traditional chemical methods. The biosynthesis of terminal alkyne-containing amino acids has been discovered in nature, suggesting that enzymatic pathways for the synthesis of similar compounds are plausible. berkeley.educhemistryviews.org Additionally, the development of solvent-free or aqueous reaction conditions for the modification of this compound would significantly improve its environmental footprint.

Application in Materials Science and Polymer Chemistry as a Functional Monomer or Building Block

The presence of both an alkyne and an amine group makes this compound a highly attractive functional monomer for polymer and materials science. numberanalytics.com The alkyne moiety can participate in a variety of polymerization reactions, including "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which are known for their high efficiency and selectivity. numberanalytics.com The amino group provides a site for further functionalization or can be incorporated into the polymer backbone to impart specific properties.

Polymers derived from this monomer could exhibit a range of interesting properties, such as thermal stability, conductivity, and responsiveness to stimuli. nih.gov For instance, the incorporation of the rigid alkyne unit into a polymer backbone could lead to materials with enhanced mechanical strength. The primary amine could be used to introduce side chains that confer biocompatibility, making the resulting polymers suitable for biomedical applications. nih.gov

Table 2: Potential Polymer Architectures from this compound

| Polymerization Method | Co-monomer / Linker | Potential Polymer Properties |

| Azide-Alkyne "Click" Polymerization | Diazide-functionalized PEG | Biocompatible, hydrogel-forming |

| Sonogashira Polycondensation | Diiodobenzene | Conjugated, potentially conductive |

| Amino-yne Click Polymerization | Di-activated alkyne | p-π conjugated, ionic |

This table presents hypothetical polymer synthesis strategies and anticipated properties based on the known reactivity of the functional groups.

Potential in Advanced Catalysis Research and Development of Novel Catalytic Systems

The bifunctional nature of this compound also suggests its potential as a ligand in the development of novel catalytic systems. The amine and the alkyne can act as coordination sites for metal centers, potentially leading to the formation of unique and highly active catalysts. acs.orgnih.govnih.govacs.org The specific geometry and electronic properties of the resulting metal complexes could enable novel catalytic transformations.

For example, a metal complex of this compound could be designed to catalyze asymmetric reactions, where the chiral environment around the metal center is controlled by the stereochemistry of the ligand. Furthermore, the ester functionality could be modified to tune the electronic properties of the ligand, thereby influencing the reactivity of the catalyst.

Interdisciplinary Research Opportunities Leveraging its Unique Reactivity Profile

The unique combination of functional groups in this compound opens up a wide range of interdisciplinary research opportunities. Its bifunctional nature makes it a valuable tool for chemical biology, where it could be used as a molecular probe to study biological processes. nih.gov For instance, the alkyne group can be used for bioorthogonal labeling of biomolecules via click chemistry, while the amine group could be used to attach a fluorescent dye or a targeting moiety.

In the field of medicinal chemistry, derivatives of this compound could be explored as potential therapeutic agents. The rigid alkyne scaffold can be used to design molecules with specific three-dimensional shapes that can interact with biological targets with high affinity and selectivity. The ability to easily modify both the alkyne and the amine groups allows for the rapid generation of diverse compound libraries for drug discovery.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-aminobut-2-ynoate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves esterification of 4-aminobut-2-ynoic acid with methanol under acidic catalysis, followed by hydrochloride salt formation. Key steps include:

- Esterification : React the carboxylic acid with methanol using HCl gas or concentrated sulfuric acid as a catalyst. Temperature control (40–60°C) is critical to avoid side reactions .

- Amination : Protect the amine group during esterification using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups, followed by deprotection and HCl salt formation .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Yield improvements can be achieved by adjusting solvent polarity (e.g., dichloromethane vs. THF) and stoichiometric ratios of reagents .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm the triple bond (δ 85–95 ppm for sp-hybridized carbons) and ester/amine functional groups. DMSO-d6 or CDCl3 are suitable solvents .

- FTIR : Peaks at ~3300 cm (N-H stretch), ~1720 cm (ester C=O), and ~2100 cm (C≡C) validate the structure .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H] at m/z 148.1 (free base) and 184.5 (hydrochloride) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis. Desiccate with silica gel to avoid moisture absorption .

- Handling : Use gloves and fume hoods to minimize exposure. The compound may release HCl vapors upon decomposition; ensure proper ventilation .

- Stability Testing : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and humidity (40–80% RH) to determine shelf-life .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the triple bond in this compound?

Methodological Answer: The alkyne group undergoes:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, useful for bioconjugation .

- Hydrogenation : Selective reduction to cis-alkenes using Lindlar’s catalyst or to alkanes with H/Pd-C. Competing ester/amine reactivity requires protecting groups (e.g., Boc for amines) .

- Electrophilic Addition : Reactions with halogens (Br) or HX (X = Cl, Br) proceed via Markovnikov addition, confirmed by NMR monitoring .

Q. How can computational modeling predict the physicochemical properties of this compound?

Methodological Answer:

- LogP Calculations : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (LogP ~0.5), indicating moderate hydrophilicity due to the amine and ester groups .

- Polar Surface Area (PSA) : Calculated PSA of 52 Å suggests moderate membrane permeability, relevant for drug design .

- DFT Studies : Optimize geometry at the B3LYP/6-31G* level to analyze electron density distribution and reactive sites (e.g., alkyne π-electrons) .

Q. What strategies resolve contradictions in reported stability data for this compound?

Methodological Answer:

- Variable Analysis : Compare degradation rates under differing conditions (e.g., oxygen exposure, trace metal contamination) using DOE (Design of Experiments) .

- Impurity Profiling : Identify degradation products (e.g., hydrolysis to 4-aminobut-2-ynoic acid) via LC-MS and correlate with storage conditions .

- Cross-Study Validation : Replicate experiments using standardized protocols (e.g., ICH guidelines for stability testing) to isolate confounding variables .

Q. How can impurity profiles be controlled during large-scale synthesis?

Methodological Answer:

- Chromatographic Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts .

- Crystallization : Optimize solvent systems (e.g., ethanol/water) to enhance crystal purity. Monitor polymorph formation via XRPD .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.